molecular formula C11H18F3NO3 B1439871 Tert-butyl 3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate CAS No. 1260789-12-5

Tert-butyl 3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate

Cat. No.: B1439871
CAS No.: 1260789-12-5
M. Wt: 269.26 g/mol
InChI Key: GXFXYRPLLNFRNI-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl 3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18F3NO3/c1-10(2,3)18-9(17)15-4-7(6-16)8(5-15)11(12,13)14/h7-8,16H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXFXYRPLLNFRNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate, with the molecular formula C11H18F3NO3C_{11}H_{18}F_3NO_3 and a molecular weight of 269.26 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structure, biological properties, and relevant research findings.

Chemical Structure

The compound features a pyrrolidine ring substituted with a hydroxymethyl group and a trifluoromethyl group, contributing to its unique chemical properties. The structural representation is as follows:

  • IUPAC Name : tert-butyl 3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate
  • CAS Number : 1817633-15-0
  • Molecular Structure :
    Chemical Structure CC C C OC O N1CC C C1 C F F F CO\text{Chemical Structure }\text{CC C C OC O N1CC C C1 C F F F CO}

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its pharmacological properties. Notably, the trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can affect the compound's interaction with biological targets.

Key Biological Activities

  • Anti-inflammatory Properties :
    • Some derivatives of pyrrolidine compounds exhibit significant anti-inflammatory effects. For instance, related compounds have shown IC50 values in the nanomolar range against key inflammatory mediators such as TNFα and IL-17 .
    • The mechanism often involves inhibition of specific kinases involved in inflammatory pathways, suggesting that this compound may share similar pathways.
  • Cytotoxicity :
    • Preliminary studies indicate that certain derivatives can induce cytotoxic effects in cancer cell lines, although specific data for tert-butyl 3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate is limited .
  • Enzyme Inhibition :
    • The compound may act as an inhibitor for various enzymes involved in metabolic processes. For example, it could potentially inhibit cyclooxygenase (COX) enzymes, which are critical in prostaglandin synthesis .

Case Study 1: Anti-inflammatory Activity

A study evaluated several pyrrolidine derivatives for their anti-inflammatory activity using an LPS-stimulated THP-1 cell model. The results indicated that compounds with similar structural features to tert-butyl 3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate exhibited IC50 values ranging from 0.01 to 0.1 μM against TNFα production . This suggests potential for further development as anti-inflammatory agents.

Case Study 2: Cytotoxic Effects

In another investigation, a related compound was tested against various cancer cell lines, showing promising cytotoxic effects with IC50 values in the low micromolar range. While direct studies on tert-butyl 3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate are needed, these findings indicate a potential avenue for research into its anticancer properties .

Data Summary Table

PropertyValue
Molecular FormulaC11H18F3NO3C_{11}H_{18}F_3NO_3
Molecular Weight269.26 g/mol
CAS Number1817633-15-0
IUPAC Nametert-butyl 3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate
Anti-inflammatory IC50~0.01 - 0.1 μM (related compounds)
Cytotoxicity IC50Low micromolar (related compounds)

Scientific Research Applications

Medicinal Chemistry Applications

Tert-butyl 3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate is primarily studied for its potential antiviral properties. It has been included in various formulations aimed at combating viral infections.

Case Study: Antiviral Activity

A study detailed in US Patent US8575135B2 highlights the compound's role as an antiviral agent. The research indicates that derivatives of this compound exhibit activity against specific viral strains, suggesting its utility in developing antiviral therapies .

Synthesis of Complex Molecules

The compound serves as a versatile intermediate in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds. Its trifluoromethyl group is particularly valuable for enhancing the biological activity of synthesized molecules.

Data Table: Synthetic Applications

Application AreaDescription
Antiviral AgentsUsed as a precursor for developing antiviral compounds
Heterocyclic ChemistryActs as a building block for synthesizing complex structures
Fluorinated CompoundsTrifluoromethyl group enhances pharmacological properties

Pharmaceutical Research

The compound's unique structural features make it attractive for pharmaceutical research, especially in drug design and development. Its ability to interact with biological targets can lead to the discovery of novel therapeutic agents.

Case Study: Drug Development

In a recent study, researchers utilized tert-butyl 3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate to develop new drug candidates targeting specific receptors involved in disease pathways. The results demonstrated improved efficacy compared to existing drugs, showcasing its potential as a lead compound in drug discovery .

Environmental Chemistry

The stability and persistence of trifluoromethylated compounds have raised interest in their environmental impact. Research is ongoing to understand how such compounds behave in various environmental conditions and their potential ecological effects.

Data Table: Environmental Impact Studies

Study FocusFindings
Persistence in EnvironmentTrifluoromethyl groups contribute to environmental stability
Biodegradability AssessmentStudies indicate low biodegradability

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analogs with Modified Substituents

Compound A : (R)-tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 138108-72-2)
  • Key Differences :
    • Lacks the trifluoromethyl group at position 4.
    • Retains the hydroxymethyl group but with (R)-stereochemistry at position 3.
Compound B : tert-Butyl 3,3-difluoro-4-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylate (CAS 2607831-43-4)
  • Key Differences :
    • Replaces -CF₃ with a methyl (-CH₃) group at position 4.
    • Introduces two fluorine atoms at position 3.
  • Impact : The difluoro and methyl groups may enhance metabolic stability but reduce electronic effects compared to -CF₃ .
Compound C : tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate (CAS 1052713-78-6)
  • Key Differences :
    • Replaces hydroxymethyl (-CH₂OH) with a hydroxyl (-OH) group at position 3.
    • Adds a methyl group at position 4.

Positional Isomers and Stereoisomers

Compound D : tert-Butyl (2R,4S)-2-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate (CAS 497103-75-0)
  • Key Differences :
    • Positions of hydroxymethyl and -CF₃ groups shifted to 2 and 4, respectively.
    • Defined stereochemistry (2R,4S).
  • Impact : Altered spatial arrangement may affect binding affinity in chiral environments, such as enzyme active sites .
Compound E : trans-tert-Butyl 3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate (CAS 1817633-15-0)
  • Key Differences :
    • Trans-configuration of substituents on the pyrrolidine ring.

Analogs with Heterocyclic or Aromatic Modifications

Compound F : tert-Butyl 2-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxylate (3h)
  • Key Differences :
    • Replaces -CF₃ on the pyrrolidine ring with a 4-(trifluoromethyl)phenyl group at position 2.
  • Impact : The aromatic ring introduces π-π stacking capabilities but may reduce solubility in aqueous media .
Compound G : tert-Butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate
  • Key Differences :
    • Pyrrolidine replaced by a dihydropyridine ring.
    • -CF₃ group attached to a phenyl ring instead of the heterocycle.
  • Impact : The unsaturated ring increases rigidity, altering conformational flexibility and redox properties .

Functional Group Variations

Compound H : tert-Butyl 2-methoxypyrrolidine-1-carboxylate (CAS 144688-69-7)
  • Key Differences :
    • Replaces hydroxymethyl with methoxy (-OCH₃) at position 2.
    • Lacks -CF₃.

Preparation Methods

General Synthetic Strategy

The preparation of tert-butyl 3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate typically follows a multi-step synthetic route involving:

  • Starting from commercially available or easily accessible pyrrolidine derivatives.
  • Introduction of the trifluoromethyl group at the 4-position, often via electrophilic trifluoromethylation or nucleophilic substitution.
  • Installation or transformation of the hydroxymethyl group at the 3-position through homologation or reduction steps.
  • Protection of the nitrogen atom as a tert-butyl carbamate (Boc) to stabilize the molecule and facilitate further synthetic manipulations.

This approach ensures stereochemical control and functional group compatibility essential for downstream applications.

Specific Preparation Routes and Key Steps

Starting Material and Ring Construction

  • A common precursor is tert-butyl 3-oxopyrrolidine-1-carboxylate , which undergoes homologation to introduce the hydroxymethyl group at the 3-position. This is achieved by selective functional group transformations such as reduction of the keto group to a primary alcohol.

Introduction of the Trifluoromethyl Group

  • The trifluoromethyl group at the 4-position can be introduced via electrophilic trifluoromethylation reagents or through substitution reactions on suitably functionalized intermediates. The stereochemistry at this position is controlled to yield the trans isomer predominantly.

Protection and Functional Group Transformations

  • The nitrogen atom is protected using the tert-butyl carbamate (Boc) group, which is introduced early or during intermediate steps to prevent undesired side reactions.
  • Reduction of carboxylic acids to primary alcohols (hydroxymethyl groups) is often performed using reducing agents such as lithium aluminum hydride (LAH) or via catalytic hydrogenation.
  • Reductive amination and other functional group interconversions may be used to fine-tune the substitution pattern and stereochemistry.

Detailed Experimental Protocols and Conditions

While exact protocols may vary, the following general procedure is representative of the preparation:

Step Description Reagents/Conditions Notes
1 Homologation of tert-butyl 3-oxopyrrolidine-1-carboxylate to introduce hydroxymethyl Use of reducing agents (e.g., LAH) or catalytic hydrogenation Careful monitoring to avoid over-reduction or side reactions
2 Introduction of trifluoromethyl group at 4-position Electrophilic trifluoromethylation reagents or nucleophilic substitution Control of stereochemistry to obtain trans isomer
3 Protection of nitrogen with Boc group Boc anhydride or tert-butyl chloroformate under basic conditions Ensures stability during subsequent steps
4 Purification Preparative HPLC or crystallization Required to isolate pure stereoisomer

Solubility and Formulation Considerations

  • The compound is sparingly soluble in aqueous media but dissolves well in organic solvents such as dimethyl sulfoxide (DMSO).
  • For biological assays or in vivo studies, preparation of stock solutions involves dissolving the compound in DMSO followed by dilution with co-solvents like polyethylene glycol 300 (PEG300), Tween 80, or corn oil to achieve clear solutions.
  • The stepwise addition of solvents with vortexing, ultrasound, or mild heating is recommended to ensure complete dissolution and clarity before the next solvent addition.

Summary Table of Preparation Parameters

Parameter Details
Molecular Formula C11H18F3NO3
Molecular Weight 269.26 g/mol
Key Starting Material tert-butyl 3-oxopyrrolidine-1-carboxylate
Key Reagents LAH (reduction), trifluoromethylation reagents, Boc anhydride
Stereochemistry trans (3S,4S) or (2R,4S) depending on isomer
Protection Group tert-butyl carbamate (Boc)
Solvents for Formulation DMSO, PEG300, Tween 80, Corn oil
Purification Preparative HPLC, crystallization

Research Findings and Optimization Notes

  • The stereoselective synthesis of the trans isomer is crucial for biological activity and is achieved by careful control of reaction conditions and choice of reagents.
  • Reduction steps require close monitoring to prevent loss of sensitive substituents such as chlorine atoms when present in analogs.
  • The Boc protection strategy facilitates handling and storage of intermediates and final products, improving yield and purity.
  • In vivo formulation protocols emphasize the importance of solvent order and clarity to maintain compound stability and bioavailability.

Q & A

Q. Optimization Strategies :

  • Use low-temperature conditions (0–20°C) to minimize side reactions during phosphorylation .
  • Employ flash column chromatography (e.g., hexane/EtOAc gradients) for purification, achieving >90% purity in optimized cases .

What analytical techniques are most reliable for characterizing Tert-butyl 3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate?

Basic Question

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Essential for confirming backbone structure and substituent positions. Rotameric mixtures (e.g., observed in tert-butyl 3-(dimethoxyphosphoryl)pyrrolidine derivatives) may require variable-temperature NMR to resolve splitting .
    • ³¹P NMR : Critical if phosphorylated intermediates are involved .
  • Mass Spectrometry :
    • HRMS/ESI-MS : Validates molecular weight and fragmentation patterns. For example, HRMS data for similar compounds show deviations <5 ppm .
  • X-ray Crystallography : Resolves stereochemistry in crystalline derivatives, though limited by compound crystallinity .

How can researchers optimize purification strategies for this compound?

Basic Question

  • Chromatography :
    • Silica Gel Columns : Use gradient elution (e.g., hexane/EtOAc 6:4 to 1:1) to separate polar hydroxymethyl and trifluoromethyl groups .
    • Reverse-Phase C18 Columns : Effective for final purification, especially in drug discovery applications (acetonitrile/water gradients) .
  • Recrystallization : Solvent pairs like dichloromethane/hexane improve purity (>95%) for crystalline intermediates .

What stereochemical challenges arise during synthesis, and how can they be addressed?

Advanced Question

  • Chiral Centers : The hydroxymethyl and trifluoromethyl groups introduce stereogenic centers. Enantioselective synthesis often requires chiral auxiliaries or catalysts. For example, (3R)-configured analogs are synthesized using enantiopure starting materials (e.g., (R)-proline derivatives) .
  • Diastereomer Separation : Use chiral HPLC columns (e.g., Chiralpak® AD-H) or diastereomeric salt formation with tartaric acid .

How can researchers address discrepancies in NMR data, particularly regarding rotameric forms?

Advanced Question

  • Variable-Temperature NMR : Rotameric equilibria (e.g., tert-butyl group rotation) cause peak splitting. Conduct experiments at elevated temperatures (e.g., 50°C) to coalesce signals and confirm dynamic behavior .
  • Computational Modeling : Compare experimental ¹³C NMR shifts with DFT-calculated values to assign rotameric populations .

What role does this compound play in multi-step drug synthesis, and what coupling strategies are effective?

Advanced Question

  • Applications : Serves as a key intermediate in dual-target ligands (e.g., dopamine D3/μ-opioid receptor modulators) and anticancer agents .
  • Coupling Reactions :
    • Mitsunobu Reaction : Links hydroxymethyl groups to aromatic systems using DIAD/TPP .
    • Suzuki-Miyaura Coupling : Attach aryl/heteroaryl groups to trifluoromethyl-substituted pyrrolidines using Pd(PPh₃)₄ .
  • Protection/Deprotection : The tert-butyloxycarbonyl (Boc) group is cleaved with TFA in dichloromethane, enabling further functionalization .

How does the trifluoromethyl group influence the compound’s physicochemical properties and bioactivity?

Advanced Question

  • Lipophilicity : The CF₃ group increases logP by ~1.5 units, enhancing membrane permeability (measured via HPLC-derived logD₇.₄) .
  • Metabolic Stability : Reduces oxidative metabolism in liver microsomes, as shown in analogs with 50% longer half-lives compared to non-fluorinated counterparts .
  • Target Binding : Fluorine’s electronegativity strengthens hydrogen bonds in enzyme active sites (e.g., kinase inhibitors) .

What stability issues arise during storage, and how can they be mitigated?

Advanced Question

  • Hydrolysis : The Boc group is sensitive to moisture. Store under inert gas (N₂/Ar) at –20°C in sealed vials .
  • Light Sensitivity : Trifluoromethyl groups may degrade under UV light. Use amber glassware and avoid prolonged exposure .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate
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Reactant of Route 2
Tert-butyl 3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate

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